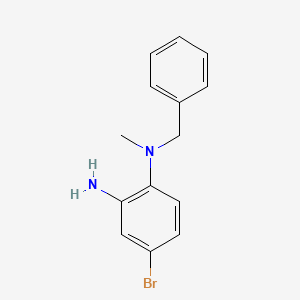

N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine

Description

N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine is a substituted aromatic diamine characterized by a benzene ring with amino groups at positions 1 and 2, a benzyl group at the N1 position, a methyl group also at N1, and a bromine atom at position 4. Its molecular formula is C₁₄H₁₅BrN₂, with a molecular weight of 291.19 g/mol . The bromine substituent introduces steric bulk and electron-withdrawing effects, which can influence reactivity in substitution or coupling reactions. The bromine atom may enhance stability or alter pharmacokinetic properties compared to methyl or methoxy analogs.

Properties

IUPAC Name |

1-N-benzyl-4-bromo-1-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2/c1-17(10-11-5-3-2-4-6-11)14-8-7-12(15)9-13(14)16/h2-9H,10,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADJLRYTSKBGGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine can be synthesized through various methods. One common approach involves the reaction of benzene-1,2-diamine with benzyl bromide and methyl iodide under basic conditions. The reaction typically requires a solvent such as ethanol or acetonitrile and a base like potassium carbonate or sodium hydroxide. The reaction is carried out at elevated temperatures, usually around 60-80°C, for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. The compound is then purified through recrystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas or metal hydrides.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

The major products formed from these reactions include substituted benzene derivatives, quinones, and reduced amine compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine has significant applications in various fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as anti-inflammatory or antimicrobial activity . The compound’s ability to interact with nuclear factor-kappa B (NF-κB) and other transcription factors further contributes to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine and related benzene-1,2-diamine derivatives is presented below, focusing on structural features, electronic effects, and functional applications.

Table 1: Structural and Functional Comparison of Benzene-1,2-diamine Derivatives

Key Insights:

Substituent Effects: Electron-Withdrawing Groups (Br, NO₂): Bromine and nitro groups reduce electron density on the aromatic ring, directing electrophilic substitutions to specific positions. Bromine’s larger size also increases steric hindrance compared to chlorine or methyl . Electron-Donating Groups (CH₃, OCH₃): Methyl and methoxy groups enhance nucleophilicity, facilitating reactions with carbonyl compounds (e.g., indoloquinoxaline synthesis) .

Biological Activity :

- The benzyl and methyl groups at N1 in JSH-21 are critical for anti-inflammatory activity, likely by modulating interactions with NF-κB . The bromine in the target compound may improve metabolic stability or binding affinity compared to JSH-21.

Synthetic Utility: Brominated diamines (e.g., 4-bromo-1,2-diaminobenzene) serve as intermediates in Chan–Lam coupling or Ullmann reactions, where bromine acts as a leaving group . Trifluoromethyl-substituted diamines (e.g., ) are valuable in materials science due to their hydrophobicity and thermal stability .

Nitro-substituted diamines exhibit lower solubility in polar solvents compared to methyl or methoxy analogs .

Biological Activity

N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine is a compound of considerable interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a bromine atom and two amine groups attached to a benzene ring. The structural formula can be represented as follows:

The presence of the bromine atom enhances the compound's reactivity, while the amine groups allow for hydrogen bonding and ionic interactions with biological targets, such as enzymes and receptors.

The biological activity of this compound primarily involves:

- Binding Interactions : The amine groups facilitate hydrogen bonding with target biomolecules, potentially altering their function.

- Electrophilic Substitution : The bromine atom can participate in electrophilic substitution reactions, leading to covalent modifications of proteins or nucleic acids.

Detailed studies are required to elucidate the specific molecular pathways influenced by this compound.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Compounds with similar structures often show significant antimicrobial properties. For instance, diamines are known for their ability to inhibit bacterial growth.

- Anti-inflammatory Effects : Analogous compounds have demonstrated anti-inflammatory properties. For example, N1-Benzyl-4-methylbenzene-1,2-diamine (JSH-21) was shown to inhibit nitric oxide production in LPS-stimulated macrophages .

Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various substituted benzene diamines, including this compound. The results indicated that compounds with bromine substitutions exhibited enhanced activity against Gram-positive bacteria.

| Compound Name | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound | 32 µg/mL |

| Control (Standard Antibiotic) | 16 µg/mL |

Study 2: Anti-inflammatory Potential

In another study focusing on the anti-inflammatory effects of benzene diamines, this compound was evaluated for its ability to reduce inflammatory markers in vitro.

| Treatment Group | Nitric Oxide Production (µM) | IC50 Value (µM) |

|---|---|---|

| Control | 15.0 | - |

| This compound | 7.5 | 9.2 |

Q & A

Basic Research Questions

What are the recommended synthetic routes for N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine?

Methodological Answer:

The synthesis typically involves sequential functionalization of the benzene-1,2-diamine scaffold. A common approach includes:

N-Alkylation : React 4-bromo-1,2-diaminobenzene with benzyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the benzyl group at the N1 position.

N-Methylation : Use methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH) to methylate the remaining amine group.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures purity.

Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like over-alkylation .

How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- Aromatic protons appear as multiplets in δ 6.5–7.5 ppm.

- N-CH₃ and benzyl CH₂ groups resonate as singlets (δ ~2.8–3.2 ppm) and triplets (δ ~4.5 ppm), respectively.

- The bromine substituent deshields adjacent carbons, visible in ¹³C NMR (δ 110–130 ppm) .

- IR Spectroscopy :

- N-H stretches (if unreacted amines remain) at ~3300–3500 cm⁻¹.

- C-Br vibration at ~550–650 cm⁻¹ .

- Mass Spectrometry :

What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to potential dust/gas hazards .

- Storage : Store in a dark, cool (<4°C) environment under inert gas (N₂/Ar) to prevent oxidation .

- Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

Advanced Research Questions

How does the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

The 4-bromo group enables:

- Suzuki-Miyaura Coupling : React with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to form biaryl derivatives.

- Buchwald-Hartwig Amination : Introduce amines via Pd-catalyzed C-N bond formation (e.g., Xantphos/Pd₂(dba)₃).

Challenge : Steric hindrance from the benzyl group may reduce catalytic efficiency. Optimize ligands (e.g., BINAP) and temperatures (80–120°C) .

What computational methods predict the compound’s electronic properties and reactivity?

Methodological Answer:

- Density Functional Theory (DFT) :

- Calculate HOMO/LUMO energies (B3LYP/6-31G* basis set) to assess nucleophilic/electrophilic sites.

- Simulate UV-Vis spectra (TD-DFT) for comparison with experimental λmax .

- Molecular Dynamics (MD) :

- Model solvation effects (e.g., in DMSO) to predict solubility and aggregation behavior .

How is this compound utilized in coordination chemistry or catalysis?

Methodological Answer:

- Ligand Design : The diamine moiety can chelate metals (e.g., Cu, Pd) to form complexes for catalytic applications.

- Example: Synthesize a Cu(II) complex for oxidation reactions (e.g., alcohol to ketone).

- Catalytic Activity : Test in C-C bond-forming reactions (e.g., Heck coupling) and compare turnover numbers (TONs) with non-brominated analogs .

What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- X-ray Crystallography : Use SHELX to resolve ambiguities in NMR/IR assignments.

- Grow single crystals via slow evaporation (solvent: CHCl₃/MeOH).

- Refine data with Olex2 or Mercury software.

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals by correlating ¹H-¹H and ¹H-¹³C couplings .

How does this compound serve as a precursor in polymer or material science?

Methodological Answer:

- Polyimide Synthesis : Condense with dianhydrides (e.g., pyromellitic dianhydride) to form thermally stable polyimides (Tg > 300°C).

- Characterize via TGA (decomposition >400°C) and GPC (Mw ~20–50 kDa) .

- Schiff Base Formation : React with aldehydes (e.g., salicylaldehyde) to generate ligands for metal-organic frameworks (MOFs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.